![molecular formula C17H16N2O3S2 B2820041 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide CAS No. 896269-19-5](/img/structure/B2820041.png)
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
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Description
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide, also known as DBT-SSB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has investigated compounds related to benzothiazoles for their potential in treating cardiac arrhythmias. N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized, showing potency in in vitro assays comparable to known selective class III agents. These findings suggest applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Antiproliferative Activity Against Cancer
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity on cancer cell lines. These compounds have shown significant inhibitory effects on cell growth, with specific derivatives demonstrating proapoptotic effects. This suggests their utility in cancer research, particularly in developing therapies targeting liver hepatocellular and breast cancer (Corbo et al., 2016).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzothiazole derivatives have been synthesized, characterized for their photophysical and photochemical properties, and identified as potential Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for therapeutic applications (Pişkin et al., 2020).
Microwave-Mediated Synthesis of Heterocycles
Efficient synthesis methods using microwave irradiation have been developed for benzothiazole- and benzimidazole-based heterocycles. These methods offer novel pathways for creating diverse compounds that could have various scientific applications, ranging from materials science to pharmaceuticals (Darweesh et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies highlight the potential of benzothiazole compounds in industrial applications, particularly in protecting metal surfaces against corrosion (Hu et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-7-6-9-13-15(11)19(2)17(23-13)18-16(20)12-8-4-5-10-14(12)24(3,21)22/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYKLHWGOWQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
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